molecular formula C15H11ClFNOS B12525637 3-(4-Chloro-3-fluorophenyl)-2-phenyl-1,3-thiazolidin-4-one CAS No. 676603-69-3

3-(4-Chloro-3-fluorophenyl)-2-phenyl-1,3-thiazolidin-4-one

Cat. No.: B12525637
CAS No.: 676603-69-3
M. Wt: 307.8 g/mol
InChI Key: FJYFCQBBETYURH-UHFFFAOYSA-N
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Description

3-(4-Chloro-3-fluorophenyl)-2-phenyl-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class. This compound is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound also features a phenyl group and a 4-chloro-3-fluorophenyl group, making it a molecule of interest in various fields of research due to its unique structural properties.

Preparation Methods

The synthesis of 3-(4-Chloro-3-fluorophenyl)-2-phenyl-1,3-thiazolidin-4-one typically involves the reaction of 4-chloro-3-fluoroaniline with phenyl isothiocyanate to form an intermediate thiourea derivative. This intermediate then undergoes cyclization in the presence of a base, such as sodium hydroxide, to yield the desired thiazolidinone compound. The reaction conditions often include refluxing the mixture in a suitable solvent like ethanol or methanol .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

3-(4-Chloro-3-fluorophenyl)-2-phenyl-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of thiazolidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions, using reagents like sodium methoxide or potassium tert-butoxide. .

Scientific Research Applications

3-(4-Chloro-3-fluorophenyl)-2-phenyl-1,3-thiazolidin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Chloro-3-fluorophenyl)-2-phenyl-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, disrupting cellular processes and leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects. In cancer cells, it may interfere with signaling pathways that regulate cell growth and proliferation .

Comparison with Similar Compounds

3-(4-Chloro-3-fluorophenyl)-2-phenyl-1,3-thiazolidin-4-one can be compared with other thiazolidinone derivatives, such as:

The presence of both chloro and fluoro substituents in this compound makes it unique and potentially more effective in its applications compared to its simpler analogs.

Properties

CAS No.

676603-69-3

Molecular Formula

C15H11ClFNOS

Molecular Weight

307.8 g/mol

IUPAC Name

3-(4-chloro-3-fluorophenyl)-2-phenyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C15H11ClFNOS/c16-12-7-6-11(8-13(12)17)18-14(19)9-20-15(18)10-4-2-1-3-5-10/h1-8,15H,9H2

InChI Key

FJYFCQBBETYURH-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(S1)C2=CC=CC=C2)C3=CC(=C(C=C3)Cl)F

Origin of Product

United States

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